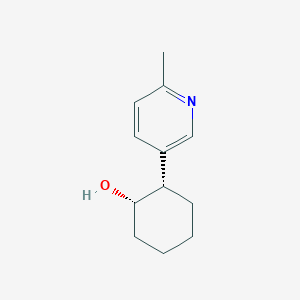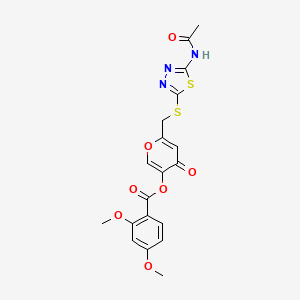![molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1](/img/new.no-structure.jpg)
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a cyclohexyl group, which can influence its chemical properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents under controlled conditions to ensure the correct placement of the sulfanylidene group.
Attachment of the Cyclohexyl Group: This can be done through nucleophilic substitution reactions, where a cyclohexyl halide reacts with an appropriate nucleophile.
Final Coupling Step: The final step involves coupling the quinazoline derivative with the cyclohexyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing the compound’s overall biological activity. The cyclohexyl group can affect the compound’s solubility and membrane permeability, enhancing its effectiveness.
相似化合物的比较
Similar Compounds
N-cyclohexyl-2-[4-[(2-oxo-1H-quinazolin-4-yl)amino]phenyl]acetamide: Similar structure but with an oxo group instead of sulfanylidene.
N-cyclohexyl-2-[4-[(2-amino-1H-quinazolin-4-yl)amino]phenyl]acetamide: Contains an amino group instead of sulfanylidene.
Uniqueness
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
689267-16-1 |
|---|---|
分子式 |
C22H24N4OS |
分子量 |
392.52 |
IUPAC 名称 |
N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28) |
InChI 键 |
FIJXITWWUGUIDN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
![2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2628739.png)
![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)
![1-{6-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2628743.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)
![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2628750.png)
![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)
![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)

![4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)
